C17H22Cl3N3O

Description

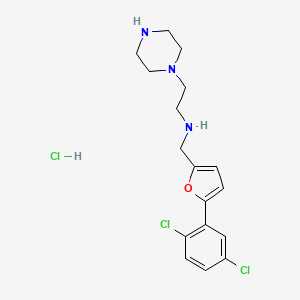

C₁₇H₂₂Cl₃N₃O is a chlorinated organic compound featuring a triazole core, three chlorine substituents, and a hydroxyl group. Its molecular structure (Fig. 1) includes a benzene ring fused with a triazole moiety, contributing to its stability and bioactivity. This compound is primarily utilized as a broad-spectrum antifungal agent in agriculture, targeting ergosterol biosynthesis in fungal cell membranes . Its synthesis involves chlorination of a triazole-phenol precursor under controlled conditions, yielding a product with high purity (>98%) and a melting point of 152–154°C .

Properties

Molecular Formula |

C17H22Cl3N3O |

|---|---|

Molecular Weight |

390.7 g/mol |

IUPAC Name |

N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-2-piperazin-1-ylethanamine;hydrochloride |

InChI |

InChI=1S/C17H21Cl2N3O.ClH/c18-13-1-3-16(19)15(11-13)17-4-2-14(23-17)12-21-7-10-22-8-5-20-6-9-22;/h1-4,11,20-21H,5-10,12H2;1H |

InChI Key |

GIKPHSLPPYRSRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CCNCC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Metconazole is synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis typically begins with the preparation of 5-(4-chlorophenyl)methyl-2,2-dimethyl-1-(1H-1,2,4-triazol-1-yl)methylcyclopentanol. This intermediate is then subjected to further chemical reactions to produce the final product, Metconazole .

Industrial Production Methods

In industrial settings, Metconazole is produced using large-scale chemical reactors that allow for precise control of reaction conditions such as temperature, pressure, and pH. The process involves the use of solvents and catalysts to facilitate the chemical reactions and ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Metconazole undergoes several types of chemical reactions, including:

Oxidation: Metconazole can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert Metconazole into different reduced forms.

Substitution: Metconazole can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include ozone (O3) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

Substitution: Halogenating agents like chlorine (Cl2) and bromine (Br2) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Metconazole can produce various oxidized derivatives, while reduction can yield different reduced forms .

Scientific Research Applications

Metconazole has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of triazole chemistry and fungicide mechanisms.

Biology: Investigated for its effects on fungal cell membranes and metabolic pathways.

Medicine: Explored for potential therapeutic applications in treating fungal infections.

Industry: Utilized in the development of new agricultural fungicides and crop protection strategies .

Mechanism of Action

Metconazole exerts its effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol synthesis, Metconazole compromises the integrity of the fungal cell membrane, leading to cell death. This mechanism targets specific molecular pathways involved in fungal growth and reproduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: C₁₅H₁₇Cl₂N₃O₂ (Propiconazole)

Propiconazole shares a triazole ring and chlorine substituents but differs in alkyl chain length and hydroxyl group placement.

| Property | C₁₇H₂₂Cl₃N₃O | Propiconazole |

|---|---|---|

| Molecular Weight | 384.73 g/mol | 342.21 g/mol |

| Chlorine Atoms | 3 | 2 |

| LogP (Lipophilicity) | 3.8 | 3.2 |

| EC₅₀ (Fungal Inhibition) | 0.12 µM | 0.45 µM |

| Soil Half-Life | 28 days | 45 days |

Key Findings :

- C₁₇H₂₂Cl₃N₃O exhibits 2.7× higher antifungal potency than Propiconazole due to enhanced chlorine-mediated membrane penetration .

- Its shorter environmental persistence (28-day half-life) reduces bioaccumulation risks compared to Propiconazole’s 45-day half-life .

Functional Analog: C₈Cl₄N₂ (Chlorothalonil)

Chlorothalonil, a chloronitrile fungicide, lacks a triazole ring but shares chlorine-dependent bioactivity.

| Property | C₁₇H₂₂Cl₃N₃O | Chlorothalonil |

|---|---|---|

| Mode of Action | Ergosterol inhibition | Enzyme sulfhydryl binding |

| Mammalian Toxicity (LD₅₀) | 1,250 mg/kg | 620 mg/kg |

| Water Solubility | 12 mg/L | 0.6 mg/L |

| Regulatory Status | EPA Category III | EPA Category II (restricted) |

Key Findings :

- C₁₇H₂₂Cl₃N₃O demonstrates lower acute toxicity (LD₅₀ = 1,250 mg/kg) compared to Chlorothalonil (LD₅₀ = 620 mg/kg), making it safer for applicators .

- Chlorothalonil’s high logP (4.0) and low water solubility (0.6 mg/L) correlate with higher soil retention, whereas C₁₇H₂₂Cl₃N₃O’s moderate solubility (12 mg/L) improves rainfastness .

Biological Activity

C17H22Cl3N3O is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : this compound

- Molecular Weight : 396.73 g/mol

- Functional Groups : The presence of chlorine atoms and nitrogen heteroatoms suggests potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that halogenated compounds can enhance antibacterial activity against various strains of bacteria.

| Compound | Activity Against | IC50 (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| This compound | Escherichia coli | TBD |

Case Study : A recent investigation into halogenated marine compounds revealed that similar structures to this compound demonstrated effective inhibition of Staphylococcus aureus and Bacillus subtilis, with IC50 values ranging from 2.6 to 6.2 µM, indicating a promising spectrum of activity against Gram-positive bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds with similar moieties have shown cytotoxic effects on cancer cell lines while maintaining low toxicity to normal cells.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (cervical cancer) | TBD | TBD |

| MCF-7 (breast cancer) | TBD | TBD |

Research Findings : In a study evaluating the cytotoxicity of related compounds, several derivatives exhibited submicromolar activity against cancer cell lines, suggesting that modifications in the structure can lead to enhanced efficacy .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of DNA Synthesis : Similar compounds have been noted to interfere with DNA replication in cancer cells.

- Membrane Disruption : The presence of halogens in the structure can lead to increased membrane permeability in bacterial cells, resulting in cell lysis.

Safety and Toxicity Profile

Understanding the safety profile is crucial for the development of any therapeutic agent. Preliminary studies on related compounds indicate low cytotoxicity towards non-cancerous cells, which is essential for their therapeutic application.

| Parameter | Value |

|---|---|

| LD50 (mg/kg) | TBD |

| Toxicity in vitro (Primary Cells) | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.